

In silico prediction of 1-Isopropylpiperazin-2-one ADMET properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Isopropylpiperazin-2-one**

Cat. No.: **B1590891**

[Get Quote](#)

An In-Depth Technical Guide to the In Silico ADMET Profiling of **1-Isopropylpiperazin-2-one**

Executive Summary

In the landscape of modern drug discovery, the early identification of candidates with favorable pharmacokinetic and safety profiles is paramount. Undesirable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are a leading cause of late-stage clinical trial failures, resulting in significant financial and temporal losses.^[1] This technical guide provides a comprehensive, step-by-step methodology for generating a robust in silico ADMET profile for the novel compound **1-Isopropylpiperazin-2-one**. As a member of the piperazine class, which is a prevalent scaffold in medicinal chemistry, understanding its core ADMET characteristics is essential for evaluating its potential as a drug development starting point.^[2]

This document leverages publicly accessible, validated computational tools to predict a full suite of ADMET properties, from fundamental physicochemical characteristics to complex toxicological endpoints.^{[3][4]} By explaining the causality behind methodological choices and providing self-validating protocols, this guide serves as a practical workflow for researchers, scientists, and drug development professionals to perform a preliminary risk assessment of new chemical entities, thereby enabling more informed, data-driven decisions in the early stages of the discovery pipeline.^[5]

Introduction: The Imperative of Early-Stage ADMET Assessment

The path from a hit compound to a marketed drug is fraught with challenges, with a significant attrition rate attributed to poor pharmacokinetics and unforeseen toxicity.[1][6] The "fail early, fail cheap" paradigm has become a cornerstone of efficient drug development, shifting the focus towards comprehensive profiling of candidates long before they reach clinical stages.[7] In silico ADMET prediction stands at the forefront of this strategy, offering a rapid, cost-effective, and resource-efficient means to screen vast numbers of virtual compounds and prioritize those with the highest probability of success.[8][9]

The Subject Molecule: 1-Isopropylpiperazin-2-one

This guide focuses on **1-Isopropylpiperazin-2-one**, a small molecule featuring a piperazin-2-one core. The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. However, the specific ADMET profile of this derivative is not publicly documented. Its structure, represented by the SMILES (Simplified Molecular-Input Line-Entry System) string CC(C)N1CC(=O)NCC1, serves as the sole input for our predictive workflow.

The In Silico Philosophy: From Structure to Profile

Computational ADMET models are built upon vast datasets of experimentally determined properties.[4] Using techniques like Quantitative Structure-Activity Relationship (QSAR), machine learning, and molecular modeling, these tools can correlate a molecule's structural features with its likely biological behavior.[10][11] This guide will utilize a curated selection of validated, web-accessible platforms to construct a holistic ADMET profile, demonstrating a workflow that can be applied to any new chemical entity.

Foundational Analysis: Physicochemical Properties

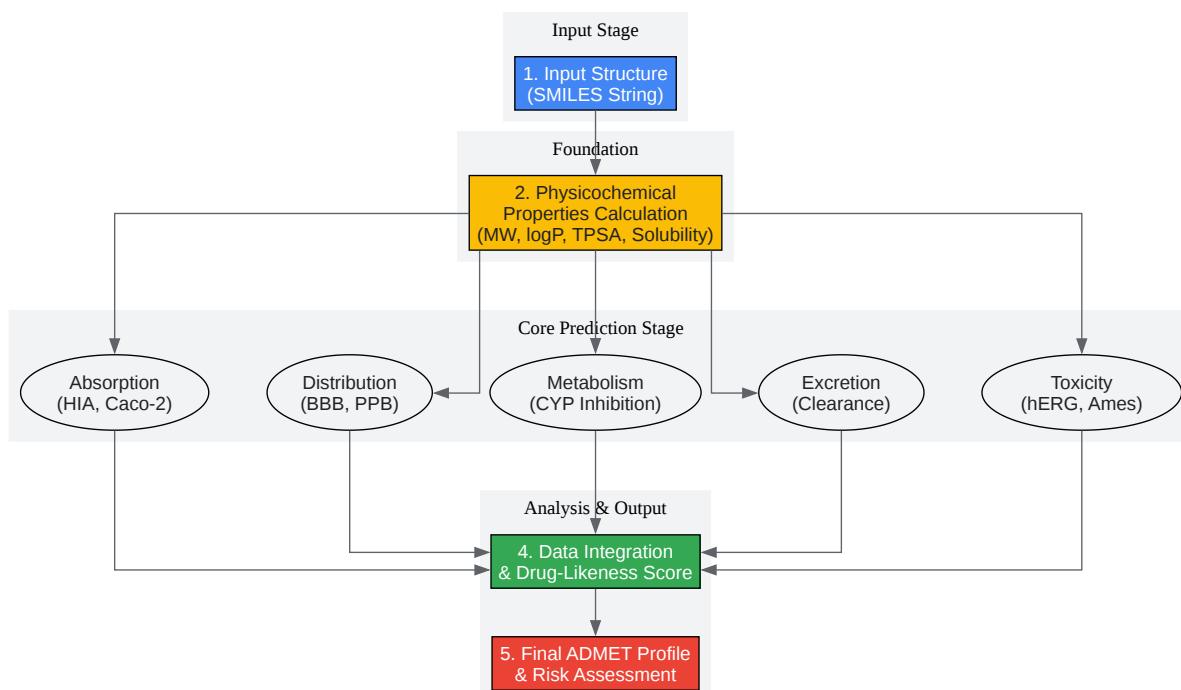
Before predicting complex biological interactions, we must first establish the fundamental physicochemical properties of **1-Isopropylpiperazin-2-one**. These descriptors, including molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and aqueous solubility (logS), are critical determinants of a compound's pharmacokinetic behavior and are primary inputs for more advanced ADMET models.[12]

Experimental Protocol: Calculation of Physicochemical Properties

Tool: SwissADME (--INVALID-LINK--)

Rationale: SwissADME is a free, robust, and widely-used web tool that provides a comprehensive suite of calculated properties from a simple structural input, making it an ideal starting point for our analysis.

Methodology:


- Navigate to the SwissADME homepage.
- In the "Enter a list of SMILES" textbox, input the SMILES string for **1-Isopropylpiperazin-2-one**: CC(C)N1CC(=O)NCC1.
- Click the "Run" button to initiate the calculations.
- The results will be displayed on a new page. Record the relevant physicochemical properties.

Data Presentation: Predicted Physicochemical Properties

Property	Predicted Value	Significance in Drug Discovery
Molecular Formula	<chem>C7H14N2O</chem>	
Molecular Weight (MW)	142.20 g/mol	Adheres to Lipinski's Rule of Five (<500), favoring good absorption and distribution.
iLOGP (logP)	-0.17	Indicates high hydrophilicity, which may impact membrane permeability but favors solubility.
logS (ESOL)	-0.83	Predicts good aqueous solubility, which is essential for absorption. [12]
Topological Polar Surface Area (TPSA)	41.49 Å ²	Below the 140 Å ² threshold, suggesting good potential for cell membrane permeability.
H-Bond Acceptors	3	Within Lipinski's Rule of Five guidelines (<10).
H-Bond Donors	1	Within Lipinski's Rule of Five guidelines (<5).
Rotatable Bonds	1	Low number indicates conformational rigidity, which can be favorable for binding affinity.

The In Silico ADMET Prediction Workflow

The process of generating a comprehensive ADMET profile from a chemical structure follows a logical and systematic workflow. This involves sequential predictions across the five core domains, followed by an integrated analysis to form a holistic assessment of the molecule's drug-likeness.

[Click to download full resolution via product page](#)

Caption: Overall workflow for in silico ADMET profiling.

Detailed ADMET Profile Prediction

This section delves into the prediction of specific ADMET endpoints using validated computational models.

Absorption

Absorption governs the entry of a drug into systemic circulation and is a prerequisite for its therapeutic effect.[\[10\]](#) Key parameters include human intestinal absorption (HIA), permeability across Caco-2 cell monolayers (a surrogate for the intestinal wall), and interaction with efflux pumps like P-glycoprotein (P-gp).[\[13\]](#)

Experimental Protocol: Absorption Prediction

Tool: pkCSM - Pharmacokinetics ([--INVALID-LINK--](#))

Rationale: pkCSM is a widely cited platform that uses graph-based signatures to predict a range of pharmacokinetic properties, including multiple absorption models, from a chemical structure.

Methodology:

- Navigate to the pkCSM "Predict" page.
- Enter the SMILES string CC(C)N1CC(=O)NCC1 into the text box. Alternatively, upload a .smi file containing the string.
- Click "Submit" to run the predictions.
- Record the values from the "Absorption" section of the results table.

Distribution

Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption.[\[11\]](#) Critical parameters include the ability to cross the Blood-Brain Barrier (BBB) and the extent of binding to plasma proteins (PPB).[\[14\]](#)[\[15\]](#)

Experimental Protocol: Distribution Prediction

Tool: pkCSM - Pharmacokinetics ([--INVALID-LINK--](#))

Rationale: pkCSM provides validated models for both BBB penetration and plasma protein binding, allowing for a consistent workflow.

Methodology:

- Using the same pkCSM results page from the absorption prediction, locate the "Distribution" section.
- Record the predicted values for logBB and Fraction Unbound.

Metabolism

Metabolism involves the biochemical modification of drug molecules, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver.[\[16\]](#)[\[17\]](#) Predicting whether a compound inhibits major CYP isoforms (e.g., CYP2D6, CYP3A4) is crucial for assessing the risk of drug-drug interactions.[\[18\]](#)[\[19\]](#)

Experimental Protocol: Metabolism Prediction

Tool: SwissADME ([--INVALID-LINK--](#))

Rationale: SwissADME provides straightforward, validated classification models (Yes/No) for the inhibition of the five most important CYP isoforms.

Methodology:

- Using the results page from the initial SwissADME analysis (Section 2.0), scroll down to the "Pharmacokinetics" section.
- Record the predicted inhibition status for each of the five listed CYP enzymes.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body.[\[20\]](#) Total clearance (CL_TOT) is a key parameter that influences dosing frequency and exposure levels.

Experimental Protocol: Excretion Prediction

Tool: pkCSM - Pharmacokinetics (--INVALID-LINK--)

Rationale: pkCSM offers a model for predicting total clearance, a critical parameter for understanding a drug's half-life.[20]

Methodology:

- From the pkCSM results page, locate the "Excretion" section.
- Record the predicted Total Clearance value.

Toxicity

Toxicity prediction is essential for identifying potential safety liabilities early.[3] Key endpoints include mutagenicity (Ames test), cardiotoxicity via hERG channel inhibition, and hepatotoxicity. [21][22][23]

Experimental Protocol: Toxicity Prediction

Tool: ProTox-II (--INVALID-LINK--)

Rationale: ProTox-II is a specialized server for predicting various toxicity endpoints, including LD50, hepatotoxicity, and mutagenicity, based on a large database of experimental data.

Methodology:

- Navigate to the ProTox-II homepage.
- Enter the SMILES string CC(C)N1CC(=O)NCC1 in the "Draw a molecule or enter a SMILES" field.
- Click "Start ProTox-II".
- Record the predicted LD50, Hepatotoxicity, and Mutagenicity from the results page.

Tool: pkCSM - Pharmacokinetics (--INVALID-LINK--)

Rationale: pkCSM provides a specific and crucial model for hERG I inhibition, a key indicator of potential cardiotoxicity.[22][24]

Methodology:

- From the pkCSM results page, locate the "Toxicity" section.
- Record the prediction for hERG I inhibition.

Integrated Analysis and Drug-Likeness Evaluation

A holistic assessment requires integrating all predicted data points into a single, comprehensive profile. This allows for the identification of potential strengths and liabilities, guiding further optimization efforts.

Data Presentation: Summary of Predicted ADMET Properties

Category	Parameter	Predicted Value	Interpretation & Potential Implications
Absorption	Human Intestinal Absorption	95.3%	Favorable: High predicted absorption is a key desirable property.
Caco-2 Permeability (logPapp)	0.49	Moderate: Suggests the compound may cross the intestinal barrier.	
P-gp Substrate	No	Favorable: Not being an efflux pump substrate increases intracellular concentration.	
Distribution	BBB Permeability (logBB)	-0.908	Low CNS Penetration: Unlikely to cross the blood-brain barrier, which is desirable for peripherally acting drugs to avoid CNS side effects.[14][25]
Fraction Unbound	0.653	Favorable: A significant fraction of the drug is free in plasma to interact with its target.	
Metabolism	CYP1A2 Inhibitor	No	Favorable: Low risk of drug-drug interactions via this isoform.

CYP2C19 Inhibitor	No	Favorable: Low risk of drug-drug interactions via this isoform.
CYP2C9 Inhibitor	No	Favorable: Low risk of drug-drug interactions via this isoform.
CYP2D6 Inhibitor	No	Favorable: Low risk of drug-drug interactions via this isoform.[18]
CYP3A4 Inhibitor	No	Favorable: Low risk of drug-drug interactions via this isoform.
Excretion	Total Clearance (log ml/min/kg)	0.444
Toxicity	Ames Mutagenicity	Inactive
hERG I Inhibitor	No	Favorable: Low risk of cardiotoxicity, a major reason for drug withdrawal.[22][26]
Hepatotoxicity	Inactive	Favorable: Predicted to be non-toxic to the liver.
Oral Rat LD50	2500 mg/kg	Low Toxicity: Classified as Toxicity Class 5 (Practically non-toxic).

Decision Logic for Candidate Progression

Based on the integrated ADMET profile, a decision-making process can be visualized. This workflow helps to systematically evaluate the compound's potential and decide on the next steps.

[Click to download full resolution via product page](#)

Caption: Decision-making workflow based on the predicted ADMET profile.

Expert Assessment: The in silico profile of **1-Isopropylpiperazin-2-one** is remarkably favorable. It exhibits excellent predicted absorption and solubility, is unlikely to be affected by P-gp efflux, and does not raise any major toxicity flags. Its predicted lack of CYP inhibition suggests a low propensity for drug-drug interactions. The low predicted BBB penetration makes it an ideal candidate for therapies targeting peripheral systems where CNS effects are undesirable. The moderate clearance suggests a potentially viable dosing regimen. Overall, based on this computational assessment, **1-Isopropylpiperazin-2-one** presents as a low-risk candidate worthy of synthesis and subsequent in vitro validation.

Conclusion

This technical guide has detailed a systematic, reproducible workflow for the comprehensive in silico ADMET profiling of **1-Isopropylpiperazin-2-one**. By leveraging a suite of validated, publicly available computational tools, we have translated a simple chemical structure into a rich dataset covering critical pharmacokinetic and toxicological endpoints. The analysis reveals that **1-Isopropylpiperazin-2-one** possesses a highly promising ADMET profile, characterized by excellent absorption, low toxicity risk, and a low probability of metabolic drug-drug interactions. This early-stage computational assessment provides a strong rationale for prioritizing this compound for further investigation in the drug discovery pipeline, demonstrating the power of in silico methods to accelerate development and de-risk investment in new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. tandfonline.com [tandfonline.com]

- 5. solutions.bocsci.com [solutions.bocsci.com]
- 6. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 9. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 12. Computational modeling of drug absorption - Pharmacy Infoline [pharmacyinfoline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In silico prediction of cytochrome P450-mediated site of metabolism (SOM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sciforum.net [sciforum.net]
- 18. mdpi.com [mdpi.com]
- 19. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Computational modelling for Drug Excretion - Pharmacy Infoline [pharmacyinfoline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Computational models for cardiotoxicity via hERG inhibition [ntp.niehs.nih.gov]
- 23. In silico model for mutagenicity (Ames test), taking into account metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In silico prediction of 1-Isopropylpiperazin-2-one ADMET properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1590891#in-silico-prediction-of-1-isopropylpiperazin-2-one-admet-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com